molecular formula C11H16N2O2 B148655 2-(N-Boc-Amino)-3-methylpyridine CAS No. 138343-75-6

2-(N-Boc-Amino)-3-methylpyridine

Cat. No. B148655
CAS RN: 138343-75-6
M. Wt: 208.26 g/mol
InChI Key: MJPLUXLNYQHWIU-UHFFFAOYSA-N
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Description

“2-(N-Boc-Amino)-3-methylpyridine” is a chemical compound that involves the use of Boc (tert-butyl carbamate) as a protective group for the amino function . The Boc group plays a pivotal role in the synthesis of multifunctional targets .


Synthesis Analysis

The synthesis of “2-(N-Boc-Amino)-3-methylpyridine” involves the conversion of an amino function to tert-butyl carbamate, which is generally the first option due to the attractive properties of the resulting Boc-derivative . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The 3D structure of Boc-compounds, including “2-(N-Boc-Amino)-3-methylpyridine”, has been determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed .


Chemical Reactions Analysis

Boc-derivatives are stable towards most nucleophiles and bases . They can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(N-Boc-Amino)-3-methylpyridine” are influenced by the presence of the Boc group. The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Amidation of N-Boc Protected Amines

A facile one-pot synthesis of amides from N-Boc-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

N-Boc Protection of Amines

N-Boc protection of amines is a common functional group in chemistry. In a variety of multi-step organic syntheses, amines are employed with protecting groups to reduce the production of undesired side products . Notably, N-Boc-protected amines are easily synthesized from various amines using many methods .

Green Chemistry

The Boc group is widely used in the field of green chemistry . The chemical sector, in line with the European plan that aims to become the first continent in the world with zero climate impact, has faced the concept of “sustainable chemistry”, with the aim to eliminate, or at least decrease, the use of potentially dangerous substances, harmful both to the environment and to human health .

Pharmaceutical Industry

These principles have also been established in the pharmaceutical industry . The ACS Green Chemistry Institute ® Pharmaceutical Roundtable (GCIPR) (Washington, DC, USA) has produced a Reagent Guide to inform and guide chemists towards greener reagents for various chemical transformations .

N-Protected Sulfamides

All N-protected sulfamides were obtained in excellent yields and the reaction preserves stereochemical integrity of N‐Boc amino acids . The presented results demonstrate the specific ultrasonic effect on N-tert-butoxycarbonylation giving pure product with quantitative yields in a few minutes .

Mechanism of Action

Target of Action

The primary target of 2-(N-Boc-Amino)-3-methylpyridine, also known as 2-(Boc-amino)-3-methylpyridine, is the amine group in various biomolecules . The compound is used as a protecting group for amines, especially in peptide chemistry .

Mode of Action

The compound interacts with its targets through a process known as Boc protection . This involves the conversion of an amino function to a tert-butyl carbamate, resulting in a so-called Boc-derivative . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective protection and deprotection of the amine group, which is crucial in the synthesis of multifunctional targets .

Biochemical Pathways

The Boc protection process affects the biochemical pathways related to the synthesis of multifunctional targets, particularly peptides . The Boc group can be introduced and removed under a variety of conditions, making it a versatile tool in peptide synthesis . It is also resistant to racemization during peptide synthesis, which makes this protocol more applicable in multistep reactions .

Result of Action

The result of the action of 2-(N-Boc-Amino)-3-methylpyridine is the successful protection of the amine group in various biomolecules . This allows for the selective manipulation of these molecules in synthetic processes, particularly in the synthesis of peptides . The Boc group can be selectively cleaved by aminolysis , allowing for the controlled deprotection of the amine group.

Action Environment

The action of 2-(N-Boc-Amino)-3-methylpyridine can be influenced by various environmental factors. For instance, the Boc protection process can be conducted under either aqueous or anhydrous conditions . The choice of solvent can also impact the efficiency of the process . Furthermore, the use of catalysts can enhance the efficiency of the Boc protection process .

Future Directions

The use of Boc as a protective group for amines is one of the most commonly used methods in peptide synthesis . Future research may focus on developing better reagents and methods for Boc-protection in peptide synthesis .

properties

IUPAC Name

tert-butyl N-(3-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-6-5-7-12-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPLUXLNYQHWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471721
Record name tert-Butyl (3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Boc-Amino)-3-methylpyridine

CAS RN

138343-75-6
Record name tert-Butyl (3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N-Boc-Amino)-3-methylpyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To di t-butylcarbonate (32.29 g, 147.95 mmol) was added hexane (35 ml) and the solution was refluxed under heating at 80° C. Under refluxing, 2-amino-3-methylpyridine (10.00 g, 92.47 mmol) in ethyl acetate (10 ml) was dropped in a period of 15 minutes. After the mixture was refluxed for 2 hours and cooled to room temperature, thereto was added hexane (20 ml). The resulting crystals were filtered and dried in vacuo to give the subject compound (12.39 g, 64%).
Quantity
32.29 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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